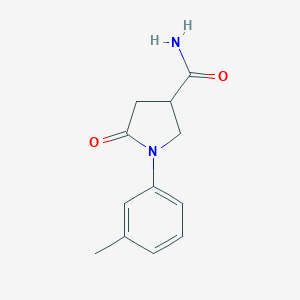
1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as MP-PCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of pyrrolidine carboxamides and has been studied for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but several studies have suggested that it acts by inhibiting various cellular pathways. For instance, 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs has been shown to induce apoptosis and cell cycle arrest in cancer cells. Additionally, 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide has been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide has been reported to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. Several studies have reported the potential of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide as a potent anti-cancer agent, which induces apoptosis and cell cycle arrest in cancer cells. Furthermore, 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to possess neuroprotective effects by reducing oxidative stress and inflammation, which could be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide has been reported to possess anti-inflammatory effects, which could be useful in the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide is its potential as a potent anti-cancer agent, which could be useful in the development of novel cancer therapies. Additionally, 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to possess neuroprotective and anti-inflammatory effects, which could be beneficial in the treatment of various neurological and inflammatory disorders. However, one of the limitations of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide is its poor solubility in water, which could limit its use in certain experiments.
Orientations Futures
Several future directions could be explored in the research of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide. For instance, further studies could be conducted to elucidate the mechanism of action of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide and its potential targets. Additionally, the potential of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide as a neuroprotective and anti-inflammatory agent could be further explored in various animal models of neurological and inflammatory disorders. Furthermore, the development of novel formulations of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide with improved solubility and bioavailability could enhance its potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide can be achieved through various methods, including the reaction of 3-methylbenzoyl chloride with pyrrolidine-3-carboxamide in the presence of a base or the reaction of 3-methylbenzoyl isothiocyanate with pyrrolidine-3-carboxamide. These methods have been reported to yield high purity and yield of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide.
Applications De Recherche Scientifique
1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide has been studied extensively for its potential applications in various fields of research, including cancer therapy, neuroprotection, and anti-inflammatory effects. Several studies have reported the potential of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide as a potent anti-cancer agent, which inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide has been reported to have neuroprotective effects by reducing oxidative stress and inflammation, which could be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to possess anti-inflammatory effects, which could be useful in the treatment of various inflammatory disorders.
Propriétés
Nom du produit |
1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
Formule moléculaire |
C12H14N2O2 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C12H14N2O2/c1-8-3-2-4-10(5-8)14-7-9(12(13)16)6-11(14)15/h2-5,9H,6-7H2,1H3,(H2,13,16) |
Clé InChI |
JPIRRIFUSGHANH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)N |
SMILES canonique |
CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[4-(1-adamantyl)phenoxy]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B224089.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B224093.png)
![2-(5-{[2-(Acetylimino)-4-oxo-1,3-thiazolan-5-yliden]methyl}-2-furyl)benzoic acid](/img/structure/B224098.png)
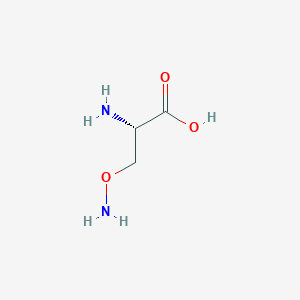
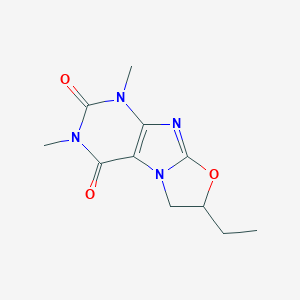
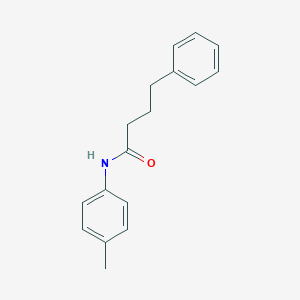
![2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide](/img/structure/B224113.png)
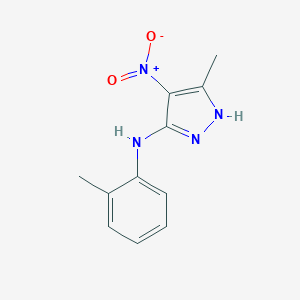
![Anilino[2-(benzyloxy)phenyl]acetonitrile](/img/structure/B224116.png)